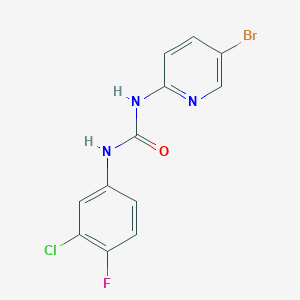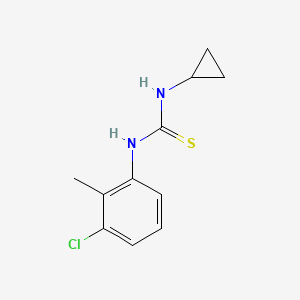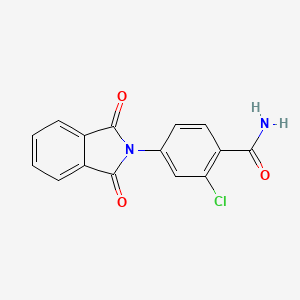
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea, commonly referred to as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a member of the class of urea-based compounds, which have been found to exhibit a wide range of biological activities. In
科学的研究の応用
BPU has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPU has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BPU has been found to exhibit anti-inflammatory, anti-microbial, and anti-angiogenic activities.
作用機序
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation, survival, and migration. BPU has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). BPU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including Akt, ERK, and STAT3. BPU has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In addition, BPU has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs).
実験室実験の利点と制限
BPU has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of several key signaling pathways involved in cancer cell proliferation and survival. BPU has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to the use of BPU in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the precise mechanism of action of BPU is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on BPU. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of BPU. Another area of research is the elucidation of the precise mechanism of action of BPU, which could lead to the development of more potent and selective inhibitors of key signaling pathways involved in cancer cell proliferation and survival. In addition, further studies are needed to determine the optimal dosing and delivery methods for BPU in animal models and clinical trials. Finally, the potential use of BPU in combination with other anti-cancer agents should be explored to determine whether it can enhance the efficacy of existing therapies.
合成法
The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-chloro-4-fluorophenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain BPU in high yield. The synthesis of BPU has been optimized to make it a facile and efficient process.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIXCPCFYVGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)

![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)


![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)